

Linoleic Acid-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Linoleic Acid-d4*

Cat. No.: *B163651*

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This technical guide provides an in-depth overview of **Linoleic Acid-d4**, a deuterated form of the essential omega-6 fatty acid, linoleic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.

Core Compound Specifications

Linoleic Acid-d4 is a critical tool in lipidomics and metabolic research, primarily utilized as an internal standard for the accurate quantification of its non-labeled counterpart in various biological matrices.

Property	Value	Source(s)
CAS Number	79050-23-0	[1][2][3][4]
Molecular Formula	C ₁₈ H ₂₈ D ₄ O ₂	
Molecular Weight	284.5 g/mol	
Formal Name	9Z,12Z-octadecadienoic- 9,10,12,13-d4 acid	
Synonyms	C18:2(9Z,12Z)-d4, C18:2 n-6- d4, FA 18:2-d4	
Purity	≥98%	

Applications in Quantitative Analysis

Linoleic Acid-d4 is the preferred internal standard for mass spectrometry-based quantification of linoleic acid due to its chemical similarity and distinct mass, which allows for correction of variability during sample preparation and analysis.

Experimental Protocol: Quantification of Total Linoleic Acid in Plasma by GC-MS

This protocol outlines the steps for the analysis of total linoleic acid in plasma samples using gas chromatography-mass spectrometry (GC-MS) with **Linoleic Acid-d4** as an internal standard.

1. Sample Preparation and Hydrolysis:

- Thaw frozen plasma samples on ice.
- In a glass tube, combine 100 µL of plasma with a known amount of **Linoleic Acid-d4**.
- To hydrolyze esterified lipids, add 2 mL of 0.5 M methanolic NaOH.
- Cap the tube and heat at 100°C for 10 minutes.

2. Derivatization to Fatty Acid Methyl Esters (FAMES):

- Cool the sample to room temperature.
- Add 2 mL of 14% BF₃-Methanol reagent.
- Recap the tube and heat at 100°C for 5 minutes to facilitate the methylation of free fatty acids to FAMES.

3. Extraction:

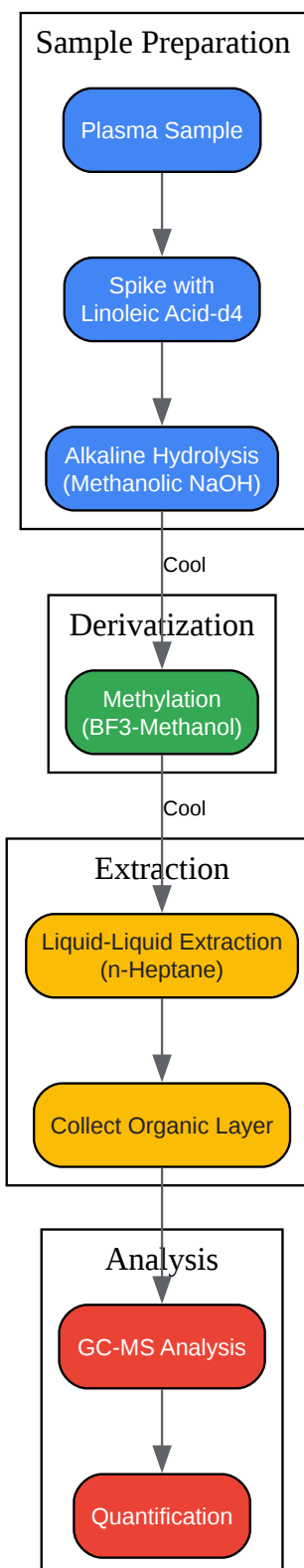
- Cool the sample to room temperature.
- Add 2 mL of n-heptane and 2 mL of a saturated sodium chloride solution.
- Vortex thoroughly to extract the FAMES into the organic layer.
- Centrifuge to separate the phases and carefully transfer the upper heptane layer to a new tube.

4. GC-MS Analysis:

- Inject 1 µL of the extracted sample into the GC-MS system.
- Gas Chromatography Conditions:
 - Column: Use a suitable capillary column for FAME analysis (e.g., DB-23).
 - Injector Temperature: 250°C.
 - Oven Program: Start at 150°C, ramp to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 minute.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for linoleic acid methyl ester and its deuterated internal standard.

5. Quantification:

- Calculate the peak area ratio of the analyte to the internal standard.
- Determine the concentration of linoleic acid in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled linoleic acid and the same amount of internal standard.



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GC-MS workflow for linoleic acid quantification.

Experimental Protocol: Quantification of Free Linoleic Acid by LC-MS/MS

This protocol details the analysis of non-esterified linoleic acid in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Protein Precipitation:

- In a microcentrifuge tube, add 10 μL of **Linoleic Acid-d4** internal standard to 100 μL of plasma.
- Add 750 μL of methyl-tert-butyl ether (MTBE) and 225 μL of methanol.
- Vortex for 1 minute and incubate on ice for 1 hour, with brief vortexing every 15 minutes.

2. Phase Separation:

- Add 188 μL of LC-MS grade water to induce phase separation.
- Vortex for 20 seconds and centrifuge at 14,000 $\times g$ for 10 minutes at 4°C.

3. Extraction:

- Carefully transfer the upper organic phase to a new tube.
- Dry the extract under a stream of nitrogen or using a vacuum concentrator.

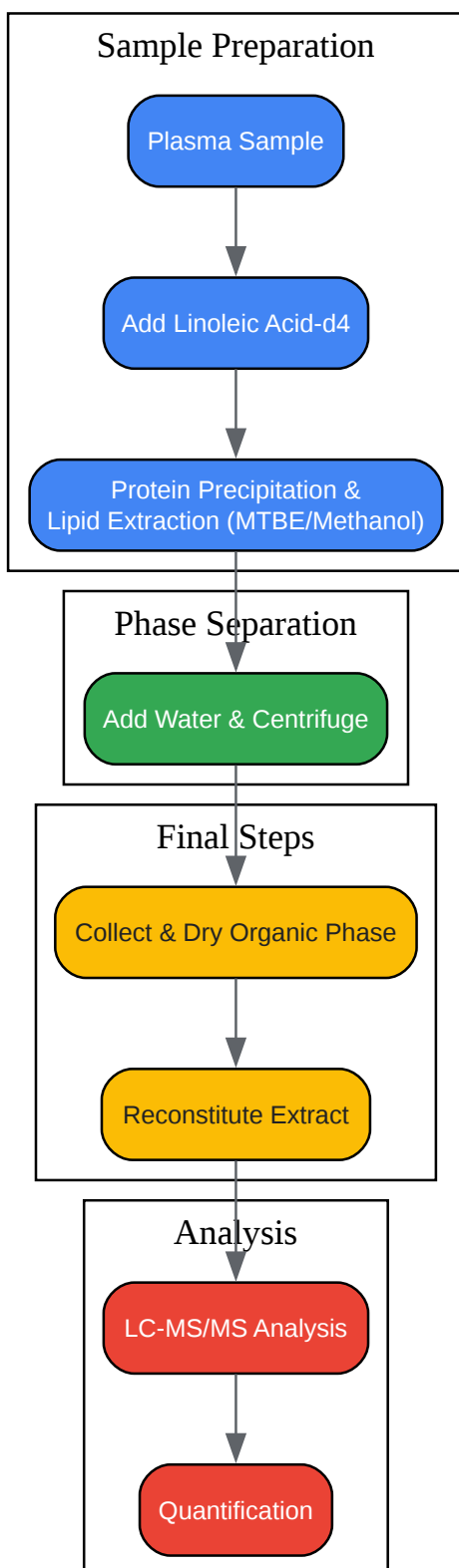
4. LC-MS/MS Analysis:

- Reconstitute the dried extract in 100 μL of the initial mobile phase.
- Inject the sample onto the LC-MS/MS system.
- Liquid Chromatography Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

- Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate.
- Gradient: A suitable gradient to separate linoleic acid from other fatty acids.
- Mass Spectrometry Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of linoleic acid and **Linoleic Acid-d4**.

5. Quantification:

- Quantify linoleic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.



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LC-MS/MS workflow for free linoleic acid.

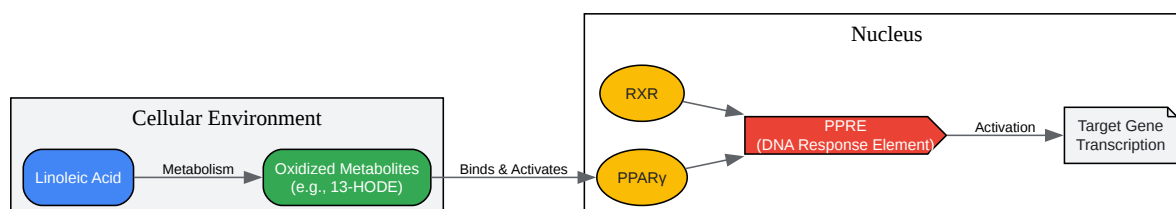
Role in Signaling Pathways: PPAR γ Activation

Linoleic acid and its metabolites are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR γ . PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.

The activation of PPAR γ by linoleic acid metabolites, such as 13-hydroxyoctadecadienoic acid (13-HODE), leads to the transcription of target genes involved in adipogenesis and insulin sensitivity. While **Linoleic Acid-d4** is not typically used as the primary activating ligand in such assays, it can be employed in metabolic studies to trace the conversion of linoleic acid to its active metabolites.

A typical PPAR γ activation assay involves:

- Cell Culture: Using a cell line that expresses PPAR γ .
- Transfection: Introducing a reporter gene construct that is responsive to PPAR γ activation.
- Treatment: Exposing the cells to the test compound (e.g., a linoleic acid metabolite).
- Measurement: Quantifying the expression of the reporter gene (e.g., luciferase activity) as a measure of PPAR γ activation.



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PPAR γ activation by linoleic acid metabolites.

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